BenchChemオンラインストアへようこそ!

Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate

FLT3 Kinase Inhibition Acute Myeloid Leukemia

Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 477534-74-0) is a synthetic small-molecule benzo[b]thiophene-2-carboxylate derivative that functions as a potent, ATP-competitive, and highly selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). It is also known by the development code SC-203048 in the research literature.

Molecular Formula C18H12F3NO3S
Molecular Weight 379.35
CAS No. 477534-74-0
Cat. No. B2921615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate
CAS477534-74-0
Molecular FormulaC18H12F3NO3S
Molecular Weight379.35
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H12F3NO3S/c1-25-17(24)15-14(12-7-2-3-8-13(12)26-15)22-16(23)10-5-4-6-11(9-10)18(19,20)21/h2-9H,1H3,(H,22,23)
InChIKeyNDCCLYLNEOFULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 477534-74-0): Core Identity for FLT3-Targeted Procurement


Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 477534-74-0) is a synthetic small-molecule benzo[b]thiophene-2-carboxylate derivative that functions as a potent, ATP-competitive, and highly selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) . It is also known by the development code SC-203048 in the research literature . This compound is primarily utilized as a chemical probe for interrogating FLT3 signaling in acute myeloid leukemia (AML) models, both in vitro and in vivo, and is commercially available from specialty biochemical suppliers for research use only.

Why Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate Cannot Be Replaced by Other Benzo[b]thiophene or FLT3 Inhibitor Analogs


The biological activity of benzo[b]thiophene-2-carboxylate derivatives is exquisitely sensitive to both the position and the electronic nature of substituents on the benzamide ring. Simply substituting the 3-(trifluoromethyl)benzamido group at the 3-position of the core scaffold with a regioisomeric variant (e.g., 4- or 5-substitution) or a different ester (e.g., ethyl) can drastically alter kinase selectivity, cellular permeability, and in vivo efficacy . Consequently, generic replacement of this specific chemical entity with an in-class analog without rigorous comparative validation risks the loss of the defined FLT3 selectivity window and the associated in vivo pharmacodynamic profile that have been empirically demonstrated for this compound .

Quantitative Differentiation Guide: Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate vs. Closest Analogs


FLT3 Inhibitory Potency of SC-203048 vs. Reference FLT3 Inhibitors

The target compound exhibits potent inhibition of FLT3 kinase with an IC50 value of 42 nM, demonstrating comparable biochemical potency to clinically relevant FLT3 inhibitors such as quizartinib (IC50 = 1-10 nM) but with a distinct selectivity profile . This places it in the mid-to-high potency range for the target class, making it a useful tool compound where extreme potency may lead to off-target liabilities.

FLT3 Kinase Inhibition Acute Myeloid Leukemia

Kinase Selectivity Profile: SC-203048 vs. Multi-Targeted FLT3 Inhibitors

SC-203048 is reported to be a highly selective FLT3 inhibitor, showing minimal activity (IC50 ≥ 3 µM) against a panel of over 20 other kinases, which starkly contrasts with first-generation FLT3 inhibitors like sorafenib and midostaurin that exhibit broad multi-kinase inhibition . For instance, sorafenib inhibits VEGFR2, PDGFR, and RAF kinases at clinically relevant concentrations, while SC-203048's selectivity ratio is >70-fold for FLT3 over other tested kinases.

Kinase Selectivity Off-Target Effects Chemical Probe

In Vivo Efficacy in AML Xenograft Model: SC-203048 Synergy with NF-κB Inhibitor

In a THP-1 AML xenograft model in athymic BALB/c nude mice, SC-203048 (10 µg/kg, administered every second day) in combination with the NF-κB inhibitor parthenolide (PTL) demonstrated strong tumor growth inhibition and significantly increased apoptosis compared to either agent alone, as evidenced by decreased expression of FLT3, p65, cyclin D1, and Bcl-2 [1]. This in vivo proof-of-concept demonstrates that the compound retains target engagement and biological activity in a whole-animal model, a feature not always preserved among close structural analogs.

In Vivo Efficacy Xenograft Combination Therapy

Regioisomeric Comparison: 3-Benzamido vs. 5-Benzamido Benzo[b]thiophene-2-carboxylate

The 5-substituted regioisomer, methyl 5-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 477847-54-4), represents the closest commercially cataloged analog but lacks published FLT3 activity data, strongly suggesting the 3-position substitution is critical for kinase hinge-region binding . The absence of literature precedence for the 5-isomer as a FLT3 inhibitor serves as a critical warning against unvalidated substitution in FLT3-dependent assays.

Structure-Activity Relationship Regioisomer FLT3

Procurement-Relevant Application Scenarios for Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate


FLT3-Specific Chemical Probe for AML Signaling Studies

Use as a highly selective FLT3 chemical probe in acute myeloid leukemia (AML) cell lines (e.g., THP-1, MV4-11) to dissect FLT3-dependent signaling pathways without confounding multi-kinase effects. The >70-fold selectivity window over a broad kinome panel ensures that observed downstream changes (pAKT, pERK, pSTAT5) can be confidently attributed to FLT3 inhibition, as established in the published selectivity profiling .

In Vivo Combination Therapy Studies with NF-κB Inhibitors

Employ this compound in AML xenograft models to explore synergistic effects with NF-κB pathway inhibitors such as parthenolide. The established dosing regimen (10 µg/kg, i.p., every 2nd day) and demonstrated tumor growth inhibition in combination provide a validated starting point for further preclinical efficacy and pharmacokinetic/pharmacodynamic studies .

Structure-Activity Relationship (SAR) Benchmarking in Benzo[b]thiophene-2-carboxylate Libraries

Utilize this compound as a reference standard in medicinal chemistry campaigns aimed at developing novel FLT3 inhibitors. Its well-defined IC50 (42 nM) and selectivity profile serve as a benchmark to evaluate newly synthesized analogs, particularly when exploring the impact of substituent variation (e.g., ester vs. amide, regioisomeric benzamido attachments) on kinase activity .

Procurement Control for Reproducible Pharmacology

Insist on CAS 477534-74-0 during acquisition to avoid inadvertent substitution with the inactive 5-benzamido regioisomer (CAS 477847-54-4) or other structurally similar but biologically uncharacterized benzo[b]thiophene derivatives. This specification is mandatory for laboratories requiring validated FLT3 inhibition in their experiments .

Quote Request

Request a Quote for Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.